molecular formula C5H10ClN B13751883 N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1) CAS No. 51438-97-2

N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1)

Katalognummer: B13751883
CAS-Nummer: 51438-97-2
Molekulargewicht: 119.59 g/mol
InChI-Schlüssel: KQXJWXLSFIZTOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylprop-2-yn-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C5H9N·HCl. It is also known as N,N-dimethyl-2-propyn-1-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of a dimethylamino group attached to a propynyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethylprop-2-yn-1-amine can be synthesized through the reaction of propargyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or without any solvent at a temperature of around 45°C for 45 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of N,N-dimethylprop-2-yn-1-amine hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Forms saturated amines.

    Substitution: Results in the formation of substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylprop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-dimethylprop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the dimethylamino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: A closely related compound with similar chemical properties.

    Propargylamine: The parent compound from which N,N-dimethylprop-2-yn-1-amine is derived.

    Dimethylamine: A simpler amine that shares the dimethylamino group.

Uniqueness

N,N-Dimethylprop-2-yn-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both propargylamine and dimethylamine. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in organic synthesis and scientific research .

Eigenschaften

CAS-Nummer

51438-97-2

Molekularformel

C5H10ClN

Molekulargewicht

119.59 g/mol

IUPAC-Name

N,N-dimethylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H

InChI-Schlüssel

KQXJWXLSFIZTOT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC#C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.